1-(2-Methoxyethyl)spiro[indoline-3,4'-piperidin]-2-one
Overview
Description
1-(2-Methoxyethyl)spiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)spiro[indoline-3,4’-piperidin]-2-one typically involves multi-component reactions that allow for the efficient construction of the spirocyclic framework. One common method involves the reaction of indoline derivatives with piperidine and appropriate electrophiles under controlled conditions. For instance, the use of catalysts such as bifunctional squaramides can facilitate the formation of spiro[indoline-3,4’-piperidin] derivatives with high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors. These reactors enable the efficient synthesis of spirocyclic compounds by optimizing reaction conditions such as temperature, pressure, and residence time. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)spiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework, potentially leading to the formation of different stereoisomers.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the indoline or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones or alcohols, while substitution reactions can introduce functional groups such as alkyl or aryl groups onto the spirocyclic framework .
Scientific Research Applications
1-(2-Methoxyethyl)spiro[indoline-3,4’-piperidin]-2-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex spirocyclic molecules, which are valuable in drug discovery and materials science.
Biology: It can be used as a probe to study biological processes involving spirocyclic structures.
Medicine: The compound has potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.
Industry: It can be used in the development of smart materials and sensors due to its photochromic properties
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)spiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, or apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-3,1’-quinolizine]
- Spiro[indoline-3,4’-pyrido[1,2-a]quinoline]
- Spiropyrans
Uniqueness
1-(2-Methoxyethyl)spiro[indoline-3,4’-piperidin]-2-one is unique due to its specific combination of an indoline and a piperidine ring system, which imparts distinct chemical and biological properties. Compared to other spirocyclic compounds, it offers a different set of functional groups and stereochemistry, making it a valuable scaffold for the development of new molecules with tailored properties .
Properties
IUPAC Name |
1-(2-methoxyethyl)spiro[indole-3,4'-piperidine]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-11-10-17-13-5-3-2-4-12(13)15(14(17)18)6-8-16-9-7-15/h2-5,16H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRFLZUWXNYHLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C3(C1=O)CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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